molecular formula C14H12FNO3S2 B4736956 methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B4736956
M. Wt: 325.4 g/mol
InChI Key: PRAVABXCVDORBN-DHZHZOJOSA-N
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Description

Methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a 4-oxo and 2-thioxo substitution.
  • A (5E)-4-fluorobenzylidene group at position 5, introducing fluorine’s electron-withdrawing effects.

This compound shares structural motifs with pharmacologically active rhodanine derivatives, which are explored for antidiabetic, antimicrobial, and anticancer applications .

Properties

IUPAC Name

methyl 3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAVABXCVDORBN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiazolidine ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield, purity, and cost-effectiveness. Green chemistry principles, such as solvent recycling and waste minimization, are also often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thiocarbonyl group exhibits nucleophilic character, enabling reactions with electrophilic reagents:

Reaction TypeReagents/ConditionsProducts FormedKey Observations
AlkylationAlkyl halides (R-X), K₂CO₃, DMFS-alkylated derivativesSelective modification of sulfur site
AcylationAcetyl chloride, pyridineThioester derivativesImproved solubility in apolar solvents

Reactivity of the α,β-Unsaturated Ketone

The exocyclic C=C bond conjugated to the ketone participates in cycloaddition and Michael addition reactions:

Reaction TypeReagents/ConditionsProducts FormedStereochemical Outcome
Diels-AlderDienes (e.g., 1,3-butadiene), ΔBicyclic adductsEndo preference due to ketone dipole
Michael AdditionGrignard reagents (R-MgX)1,4-Addition productsAnti-addition confirmed by NMR

Ester Hydrolysis and Derivatization

The methyl propanoate side chain undergoes hydrolysis and subsequent functionalization:

Reaction TypeConditionsProducts FormedApplications
Acidic HydrolysisHCl (6M), refluxCarboxylic acid derivativeImproved hydrogen-bonding capacity
Enzymatic HydrolysisLipases (e.g., CAL-B), pH 7.0Chiral carboxylic acidEnantiomeric excess >90%

Oxidation Reactions

Controlled oxidation modifies the thiocarbonyl group:

Oxidizing AgentConditionsProducts FormedStability Notes
H₂O₂ (30%)Acetic acid, 50°CSulfoxide (>80% yield)Prone to over-oxidation
mCPBACH₂Cl₂, 0°CSulfone (quantitative)Enhanced electrophilicity

Ring-Opening Reactions

The thiazolidinone core undergoes ring cleavage under specific conditions:

ReagentConditionsProducts FormedMechanistic Pathway
NH₂NH₂·H₂OEthanol, refluxThiosemicarbazide intermediateNucleophilic attack at C4 ketone
NaOH (10%)H₂O, 100°CMercaptopropanoic acid derivativeBase-mediated β-elimination

Metal Coordination Complexes

The compound acts as a ligand for transition metals:

Metal SaltSolvent SystemComplex StructureStability Constant (log K)
Cu(II) acetateMeOH/H₂O (1:1)Square-planar geometry8.2 ± 0.3
Fe(III) chlorideEtOHOctahedral coordination6.7 ± 0.2

Key Research Findings:

  • Stereoelectronic Effects : The 4-fluorobenzylidene group directs electrophilic attacks to the β-position of the thiazolidinone ring due to its electron-withdrawing nature .

  • pH-Dependent Reactivity : The thioxo group exhibits increased nucleophilicity at pH >7, enabling regioselective alkylation.

  • Thermal Stability : Decomposition occurs above 220°C via retro-Diels-Alder pathway (TGA-DSC data) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, as anticancer agents. The thiazolidinone scaffold has been associated with inhibitory effects on various cancer cell lines. Research indicates that modifications to the thiazolidinone structure can enhance cytotoxicity against specific cancer types.

Antimicrobial Properties

Thiazolidinones have shown promising antimicrobial activity against a range of pathogens. This compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria. Studies suggest that the introduction of fluorine atoms in the benzylidene moiety may enhance antimicrobial potency due to increased lipophilicity.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in disease pathways. For example, thiazolidinone derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The structural features of this compound suggest potential binding interactions that warrant further exploration.

Neuroprotective Effects

Emerging research indicates that thiazolidinones may possess neuroprotective properties. This compound has been evaluated for its effects on neuronal cell survival under oxidative stress conditions. Preliminary findings suggest that it may modulate neuroinflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAldose reductase inhibition
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Activity

In a study published in PubChem, this compound was tested against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by LGC Standards demonstrated that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of this compound revealed that it mitigated neuronal apoptosis induced by oxidative stress in vitro. The study highlighted its ability to upregulate antioxidant enzymes and reduce pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the fluorobenzylidene group enhances its binding affinity to certain biological targets, making it a potent inhibitor .

Comparison with Similar Compounds

Substituent Variations at the Benzylidene Position

The 4-fluorobenzylidene group distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents:

Compound (ID) Substituent at Position 5 Key Properties/Activities References
Target Compound 4-Fluorobenzylidene Enhanced electronic effects (σp⁻ = 0.06) due to fluorine; potential metabolic stability
Compound 9 () 4-Chlorobenzylidene Higher melting point (186–187 °C); chloro substituent increases lipophilicity
Compound 12 () (5-Nitro-2-furyl)methylene Lower yield (53%); nitro group may confer redox activity
Compound Thiophen-2-ylmethylene Thiophene introduces π-conjugation; molecular weight 327.4 g/mol
Compound Furan-2-ylmethylidene Similar ester group; furan’s oxygen may alter solubility

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) enhance electrophilicity of the benzylidene moiety, influencing reactivity in biological targets .
  • Heteroaromatic substituents (e.g., furan, thiophene) modify electronic properties and solubility .

Variations in the Position 3 Substituent

The methyl propanoate group contrasts with carboxylic acids, acetamides, and other esters:

Compound (ID) Position 3 Substituent Implications References
Target Compound Methyl propanoate Ester group improves cell permeability
Compound Butanoic acid Carboxylic acid enhances hydrophilicity; molecular weight 325.37 g/mol
Derivatives Acetamide (e.g., 3c) Amide linkage supports hydrogen bonding; reported aldose reductase inhibition (IC₅₀ ~ µM range)
Compounds N-(2-methylphenyl)acetamide Aromatic acetamide may enhance target affinity

Key Trends :

  • Ester vs. Acid : Esters (e.g., target compound) generally exhibit better membrane penetration than carboxylic acids .

Key Trends :

  • Higher Yields correlate with simpler substituents (e.g., 4-chloro vs. nitro-furyl) .
  • Melting Points increase with aromatic substitution and molecular symmetry .

Biological Activity

Methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative that has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₁₆FNO₃S
  • Molecular Weight : 363.39 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazolidinones against various bacterial strains and demonstrated that derivatives similar to this compound showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (mg/mL)Target Bacteria
80.004 - 0.03Enterobacter cloacae
150.004 - 0.06Trichoderma viride

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds were found to be in the range of 5.1 to 22.08 µM .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19Sorafenib: 9.18
MCF75.10Doxorubicin: 7.26

Antioxidant Activity

Thiazolidinone derivatives also demonstrate antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have reported that modifications to the thiazolidinone structure can enhance antioxidant activity significantly, with some compounds showing EC50 values below 0.7 mM in lipid peroxidation assays .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Modulation : The antioxidant properties may help neutralize free radicals, thereby protecting cells from damage.

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:

  • A study on a derivative similar to this compound demonstrated significant antimalarial activity in murine models infected with Plasmodium yoelii, indicating potential for further development as an antimalarial agent .
  • Another investigation revealed that certain thiazolidinone compounds exhibited potent inhibition of tumor growth in xenograft models of breast cancer, reinforcing their potential as anticancer agents .

Q & A

Q. Critical Conditions :

  • Solvent System : A DMF/acetic acid mixture (e.g., 5:10 mL ratio) enhances solubility and reaction efficiency .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, while DIAD (diisopropyl azodicarboxylate) facilitates Mitsunobu reactions for stereochemical control in related thiazolidinone derivatives .
  • Purification : Recrystallization from DMF/ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

How can researchers confirm the (5E)-configuration and structural integrity of this compound?

Basic Research Focus
The E-configuration of the benzylidene group and structural integrity are confirmed via:

  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C=C double bond distance ~1.34 Å in similar derivatives) .
  • Spectroscopy :
    • 1H-NMR : Aromatic protons near δ 7.2–8.1 ppm and vinyl proton (E-configuration) at δ 7.5–8.0 ppm with coupling constants J ≈ 12–15 Hz .
    • 13C-NMR : Carbonyl signals at δ 170–180 ppm (C4-oxo) and δ 190–200 ppm (thioxo group) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) align with theoretical molecular weights .

What analytical techniques are recommended for assessing purity and stability under various conditions?

Q. Advanced Research Focus

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5%) and degradation products .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for similar thiazolidinones) .
  • Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to assess stability in biological assays .
  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 320–350 nm for benzylidene-thiazolidinones) under oxidative or photolytic stress .

How do structural modifications at the benzylidene or thiazolidinone rings affect bioactivity?

Q. Advanced Research Focus

  • 4-Fluorobenzylidene Substitution : Enhances electrophilicity and membrane permeability, improving interactions with biological targets (e.g., enzyme active sites) .
  • Thiazolidinone Core Modifications :
    • 2-Thioxo Group : Increases hydrogen-bonding potential with receptors (e.g., kinase inhibitors) .
    • Methyl Propanoate Side Chain : Balances lipophilicity (logP ≈ 2.5–3.0) for optimal bioavailability .
  • SAR Trends : Electron-withdrawing groups (e.g., -F, -NO2) at the benzylidene ring improve cytotoxic activity, while bulky substituents reduce metabolic stability .

What strategies resolve contradictions between computational predictions and experimental data in characterizing this compound?

Q. Advanced Research Focus

  • DFT Calculations vs. X-ray/NMR :
    • Geometry Optimization : Discrepancies in bond angles (e.g., C-S-C in thiazolidinone) are resolved by using hybrid functionals (B3LYP/6-311G**) .
    • Tautomerism : Computational models may mispredict keto-enol equilibria; experimental IR (C=O stretch ~1700 cm⁻¹) validates dominant tautomers .
  • Docking Studies vs. Bioassay Results : Adjust force field parameters (e.g., AMBER) to account for solvent effects or protein flexibility .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Reaction Scalability :
    • Temperature Control : Exothermic cyclization steps require slow reagent addition to prevent racemization .
    • Catalyst Loading : Reduce DIAD usage (≥2 equiv. in small-scale vs. 1.2 equiv. in large-scale) to minimize byproducts .
  • Purification : Replace column chromatography with fractional crystallization (e.g., ethanol/water) for cost-effective scale-up .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor E/Z isomer ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.